Lergo; Lergotril

Description

Historical Context of Ergot Alkaloid Research and the Emergence of Lergotrile (B1674762)

The modern era of ergot alkaloid research began in the early 20th century with the isolation of ergotamine in 1918 by Arthur Stoll. nih.gov This milestone paved the way for the discovery and characterization of other key ergot alkaloids, such as ergonovine in 1935. nih.govncats.io These early discoveries established the potential of ergot-derived compounds in medicine.

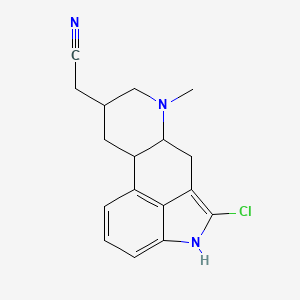

Subsequent research focused on modifying the basic ergoline (B1233604) scaffold to create semi-synthetic derivatives with more specific and potent pharmacological profiles. This line of inquiry led to the development of compounds like bromocriptine (B1667881), a potent dopamine (B1211576) agonist. nih.gov It was within this context of exploring the dopaminergic properties of ergot derivatives that lergotrile was synthesized and investigated. Lergotrile, chemically known as 2-Chloro-6-methylergoline-8β-acetonitrile, was developed as a dopamine receptor agonist with the primary therapeutic goal of treating Parkinson's disease. nih.govwikipedia.orgnih.gov

Evolution of Scientific Inquiry into Lergotril and its Derivatives

The scientific investigation into lergotrile progressed from initial characterization to detailed mechanistic studies. Early research confirmed its identity as a potent dopaminergic agonist. nih.gov Studies demonstrated that lergotrile could induce behaviors in animal models consistent with dopamine receptor stimulation, similar to the effects of apomorphine (B128758) and L-DOPA. ncats.io

Further inquiry delved into its specific interactions with dopamine receptor subtypes and its metabolic fate. It was discovered that lergotrile's in vivo effects as a dopamine agonist were potent; however, intriguingly, it did not activate dopamine-sensitive adenylate cyclase in vitro, unlike other agonists such as apomorphine. ncats.io This suggested a more complex mechanism of action.

The evolution of research also involved comparative studies with other ergot derivatives. For instance, cross-tolerance was observed between lergotrile and bromocriptine, another dopaminergic ergot derivative, highlighting similarities in their pharmacological profiles. nih.gov

A significant turning point in the scientific inquiry of lergotrile was the observation of its hepatotoxicity during clinical trials. ncats.iowikipedia.org This led to the discontinuation of its development for Parkinson's disease but opened new avenues of research into the structure-toxicity relationships of ergoline derivatives. Investigations into its metabolism revealed that lergotrile is N-demethylated to norlergotrile, and other metabolites are formed through hydroxylation and conversion of the acetonitrile (B52724) group. nih.gov

Theoretical Frameworks Guiding Lergotril Investigations

The investigation of lergotrile and related compounds has been guided by established theoretical frameworks in medicinal chemistry, most notably the concept of the pharmacophore. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. dovepress.com

For dopamine agonists like lergotrile, the dopaminergic pharmacophore model was a crucial guiding principle. This model proposes a specific spatial relationship between key chemical features, such as an aromatic ring and a basic nitrogen atom, that is necessary for effective binding to and activation of dopamine receptors. In 1981, a proposed dopaminergic pharmacophore for lergotrile, pergolide, and related ergot alkaloid derivatives was published, providing a theoretical basis for understanding their structure-activity relationships. nih.gov

The development and application of such pharmacophore models are central to rational drug design. dovepress.com They allow medicinal chemists to predict the potential activity of novel molecules, to understand why certain structural modifications enhance or diminish activity, and to design new derivatives with improved properties. The study of lergotrile and its congeners contributed to the refinement of the dopamine agonist pharmacophore, which in turn has guided the development of subsequent generations of dopaminergic drugs.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H18ClN3 |

|---|---|

Molecular Weight |

299.8 g/mol |

IUPAC Name |

2-(5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)acetonitrile |

InChI |

InChI=1S/C17H18ClN3/c1-21-9-10(5-6-19)7-12-11-3-2-4-14-16(11)13(8-15(12)21)17(18)20-14/h2-4,10,12,15,20H,5,7-9H2,1H3 |

InChI Key |

JKAHWGPTNVUTNB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N |

Origin of Product |

United States |

Synthetic and Biosynthetic Research of Lergotril and Its Analogues

Methodological Advances in Lergotril Chemical Synthesis

The production of lergotrile (B1674762), a complex heterocyclic compound, involves sophisticated synthetic strategies, typically starting from the foundational ergoline (B1233604) ring system, which is characteristic of ergot alkaloids.

Specific Synthetic Routes and Strategies Employed in Lergotril Production

The synthesis of lergotrile, chemically known as 2-Chloro-6-methylergoline-8β-acetonitrile, is a multi-step process that builds upon the core ergoline structure. While specific, proprietary industrial synthesis routes are not extensively detailed in publicly available literature, the general strategy involves the modification of a precursor ergoline molecule. The key synthetic challenges include the introduction of a chlorine atom at the 2-position of the indole (B1671886) ring and the attachment of an acetonitrile (B52724) group at the 8β-position.

The synthesis of the ergoline core itself is a significant undertaking, with notable total syntheses of its parent compound, lysergic acid, having been developed over the years. nsf.govnih.govfigshare.com These routes establish the tetracyclic framework of the molecule. Once a suitable ergoline precursor is obtained, either through fermentation or total synthesis, subsequent steps focus on targeted modifications. The introduction of the 8β-acetonitrile moiety is a crucial step that defines lergotrile. The final key transformation is the chlorination at the 2-position of the indole nucleus, a modification that significantly influences the compound's electronic properties and receptor interaction. researchgate.net

Investigation of Microbial Biotransformation Pathways of Lergotril

Biotransformation offers an alternative, often highly specific, method for modifying complex molecules like lergotrile. Research has focused on utilizing microorganisms to create metabolites that may have their own unique pharmacological profiles.

N-Demethylation Processes of Lergotril to Nor-lergotril

A primary metabolic pathway investigated for lergotrile is N-demethylation. This process involves the removal of the methyl group from the nitrogen at position 6 (N-6) of the ergoline ring system, resulting in the formation of its principal metabolite, N-desmethyl lergotrile, also known as nor-lergotril. nih.govnih.gov This biotransformation is significant as the nature of the substituent at the N-6 position is known to be a key determinant of the pharmacological activity of ergoline derivatives.

Identification of Microbial Organisms Facilitating Lergotril Biotransformation

Specific microorganisms have been identified for their ability to efficiently carry out the biotransformation of lergotrile. In a screening of thirty-eight different microorganisms, five were found to be capable of metabolizing lergotrile. nih.govnih.gov Among these, the bacterium Streptomyces platensis (NRRL 2364) was identified as being particularly effective, producing nor-lergotril in the highest yield. nih.govnih.gov Preparative-scale fermentation using S. platensis has been successfully accomplished, achieving a recovered yield of 50% for the N-demethylated product. nih.gov The structure of the resulting nor-lergotril was confirmed through various analytical techniques, including comparative thin-layer chromatography, mass spectrometry, and remethylation back to the parent compound, lergotrile. nih.gov

Table 1: Microbial Biotransformation of Lergotril

| Substrate | Transformation | Key Metabolite | Facilitating Microorganism | Yield |

|---|

Derivatization and Structural Modification Research of Lergotril

To explore and optimize the therapeutic potential of lergotrile, extensive research has been conducted on its derivatization and structural modification. These studies are crucial for understanding how different parts of the molecule contribute to its biological activity.

Structure-Activity Relationship (SAR) Studies of Lergotril Analogues

Structure-activity relationship (SAR) studies on lergotrile and related ergoline derivatives have provided valuable insights into the structural requirements for potent dopaminergic activity. The ergoline skeleton itself is a well-established pharmacophore that mimics the structure of neurotransmitters like dopamine (B1211576). researchgate.net The activity of these compounds is highly sensitive to modifications at several key positions.

Position 2: The introduction of a substituent at the 2-position of the indole ring, such as the chlorine atom in lergotrile, is a critical modification. Studies on related compounds, like the bromination of ergocryptine at the 2-position, have shown that this can significantly increase dopamine agonist activity. researchgate.netnih.gov This suggests that the electronic nature and size of the substituent at this position play a crucial role in receptor binding and activation.

Position 8: The side chain at the C-8 position is a major determinant of the pharmacological profile. In lergotrile, this is an acetonitrile group. The stereochemistry at this position is vital; for instance, isomerization from the 8β- to the 8α-configuration in other ergot alkaloids can drastically alter binding parameters at dopamine receptors. nih.gov

Position 6: The substituent on the nitrogen at position 6 (N-6) also modulates activity. Lergotrile has an N-methyl group. As seen in biotransformation studies, removal of this group to form nor-lergotril creates a different compound with a potentially altered pharmacological profile.

Table 2: General Structure-Activity Relationships in Ergoline Derivatives

| Molecular Position | Modification | Impact on Dopaminergic Activity | Reference |

|---|---|---|---|

| Position 2 | Introduction of a halogen (e.g., Br, Cl) | Generally increases agonist activity | researchgate.netnih.gov |

| Position 8 | Nature and stereochemistry of the side chain | Critical for receptor affinity and selectivity | nih.gov |

| Position 6 | N-alkylation (e.g., N-methyl) | Modulates pharmacological profile | nih.govnih.gov |

Design and Synthesis of Novel Lergotril-Based Chemical Probes

The development of novel chemical probes derived from bioactive molecules like lergotrile is a critical endeavor in chemical biology and drug discovery. Such probes are instrumental in elucidating the molecular mechanisms of action, identifying and characterizing biological targets, and visualizing physiological processes. The ergoline scaffold of lergotrile offers multiple sites for chemical modification, allowing for the strategic attachment of reporter groups such as fluorescent tags or radioisotopes, or affinity labels for target identification. The design of these probes requires a delicate balance between maintaining the core pharmacophore responsible for biological activity and introducing new functionalities that enable their use as research tools.

A key consideration in the design of lergotrile-based probes is the structure-activity relationship (SAR) of the ergoline class of compounds. annualreviews.orgbiorxiv.orgnih.govnih.gov Modifications at the N1, N6, and C8 positions of the ergoline ring are known to significantly influence receptor binding and functional activity. nih.govnih.gov Therefore, synthetic strategies are often devised to introduce linkers or reporter groups at positions that are tolerant to substitution without abolishing the desired biological activity.

While the scientific literature does not extensively detail the synthesis of chemical probes directly from lergotrile, the synthetic methodologies applied to structurally similar ergoline derivatives, such as cabergoline (B1668192), provide a valuable blueprint for the potential design and synthesis of lergotril-based probes. nih.govnih.govresearchgate.net These approaches highlight the versatility of the ergoline scaffold for chemical manipulation.

Synthetic Strategies for Ergoline Modification:

One established strategy involves the modification of the C8 substituent. For instance, the amide group at C8 can be hydrolyzed to the corresponding carboxylic acid, which then serves as a handle for further functionalization. This carboxylic acid can be coupled with a variety of molecules, including linkers bearing terminal functional groups suitable for bioconjugation, such as amines or azides. thermofisher.com

Another approach focuses on the modification of the N6-methyl group. Demethylation of the N6 position, followed by alkylation with a functionalized alkyl halide, allows for the introduction of a linker at this site. Furthermore, modifications at the indole nitrogen (N1) have also been explored to modulate the pharmacological profile of ergoline derivatives. nih.gov

A Case Study: Synthesis of Cabergoline Analogues

Research on the synthesis of cabergoline analogues to improve its cardiovascular safety profile by eliminating 5-HT2B receptor agonism offers significant insights into the synthetic amenability of the ergoline core. nih.govnih.gov In these studies, dihydroergotamine (B1670595) was utilized as a starting material. The synthesis of a 6-methylcabergoline analog involved the hydrolysis of dihydroergotamine to the corresponding acid, followed by esterification and subsequent coupling reactions to build the final molecule. nih.gov This multi-step synthesis demonstrates the feasibility of manipulating the ergoline structure at key positions.

The following table summarizes the structure and activity of some synthesized cabergoline analogues, providing a basis for predicting how similar modifications to lergotrile might influence its receptor interaction profile. nih.gov

| Compound | R1 | R2 | 5-HT2B Binding Ki (nM) | 5-HT2B Functional Agonism EC50 (nM) |

| Cabergoline | H | Allyl | 1.4 | 13 |

| 1 | H | Allyl | 7.1 | 13 |

| 8 | H | Methyl | 2.2 | 16 (Partial Agonist) |

| 9 | Methyl | Methyl | 1.7 | Antagonist |

| 14 | H | Propyl | 1.9 | Antagonist |

| 15 | Methyl | Propyl | 1.5 | Antagonist |

This table is interactive and can be sorted by clicking on the column headers.

The data indicates that seemingly minor structural modifications, such as the substitution of the N6-allyl group with a methyl group, can switch a compound from a full agonist to a partial agonist or even an antagonist at the 5-HT2B receptor. nih.gov This highlights the importance of precise chemical design in developing probes with specific pharmacological properties.

Design of Lergotrile-Based Probes:

Based on the synthetic strategies employed for other ergoline alkaloids, the design of lergotrile-based chemical probes can be envisioned through several pathways:

Fluorescent Probes: A fluorescent dye could be conjugated to the lergotrile scaffold via a linker attached at a position determined to be tolerant to substitution, based on SAR studies. For example, a linker with a terminal amine could be coupled to the C8 carboxylic acid derivative of lergotrile, followed by reaction with an NHS-ester of a fluorophore. mdpi.commdpi.commdpi.comresearchgate.net Such probes would be invaluable for visualizing the subcellular localization of lergotrile's binding sites.

Radiolabeled Probes: For in vivo imaging techniques like Positron Emission Tomography (PET), a positron-emitting isotope such as Carbon-11 or Fluorine-18 could be incorporated into the lergotrile structure. austinpublishinggroup.comnih.govmoravek.commdpi.com This could be achieved by, for example, methylation of a precursor with [11C]methyl iodide or by incorporating a fluoroalkyl group during the synthesis. These radiolabeled probes would enable the non-invasive study of dopamine receptor occupancy and distribution in the brain.

Affinity-Based Probes: For target identification studies, a photoreactive group or a bio-orthogonal handle (e.g., an alkyne or azide (B81097) for click chemistry) could be incorporated into the lergotrile molecule. mdpi.com Upon binding to its target protein, the photoreactive group can be activated by UV light to form a covalent bond, allowing for subsequent isolation and identification of the target protein.

The successful synthesis of these novel lergotrile-based chemical probes would provide powerful tools to further investigate the pharmacology of this important compound and its analogues, contributing to a deeper understanding of the dopaminergic system and related neurological disorders.

Preclinical Pharmacological Investigations of Lergotril

In Vitro Pharmacological Characterization of Lergotrile (B1674762) Activity

In vitro studies have been instrumental in delineating the molecular pharmacology of lergotrile, providing insights into its receptor binding profile, functional activity, and mechanisms of action at the cellular level.

Receptor Binding Affinity and Selectivity Profiling (e.g., Dopamine (B1211576) D2 Receptors, Alpha-Adrenergic Receptors)

Lergotrile exhibits a notable affinity for dopamine and alpha-adrenergic receptors. nih.gov Studies have shown that it competes for the binding of radiolabeled ligands to these receptors in various tissue preparations. For instance, lergotrile demonstrates a higher affinity for [3H]-dopamine binding sites in bovine striatal membranes compared to another ergot derivative, bromocriptine (B1667881). nih.gov However, bromocriptine is more potent in competing for the binding of [3H]-haloperidol. nih.gov Both lergotrile and bromocriptine are nearly equipotent in displacing [3H]-apomorphine from rat striatal membranes. nih.gov

Furthermore, lergotrile competes for the binding of the alpha-antagonist [3H]-WB-4101 to rat cerebral cortical membranes, indicating its affinity for alpha-adrenoceptors in the central nervous system. nih.gov The affinity of lergotrile for dopamine D2 receptors has been a primary focus of research, with studies indicating it acts as a dopamine receptor agonist. wikipedia.org

Below is a table summarizing the receptor binding affinities of Lergotrile.

| Receptor Subtype | Ligand Displaced | Tissue Source | Relative Affinity/Potency |

| Dopamine Receptors | [3H]-dopamine | Bovine striatal membranes | Higher affinity than bromocriptine nih.gov |

| Dopamine Receptors | [3H]-apomorphine | Rat striatal membranes | Nearly equipotent to bromocriptine nih.gov |

| Dopamine Receptors | [3H]-haloperidol | Rat striatal membranes | Less potent than bromocriptine nih.gov |

| Alpha-Adrenergic Receptors | [3H]-WB-4101 | Rat cerebral cortical membranes | High affinity nih.gov |

Enzyme Activity Modulation by Lergotril in Cell-Free Systems

Lergotrile has been shown to modulate the activity of certain enzymes in cell-free systems. At higher concentrations, both lergotrile and bromocriptine inhibit the activity of synaptosomal tyrosine hydroxylase. nih.gov Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine. nih.gov Furthermore, these ergot alkaloids can reverse the inhibition of this enzyme caused by apomorphine (B128758). nih.gov This suggests a complex interaction with the regulatory mechanisms of dopamine synthesis.

Cellular Assays for Functional Receptor Activation or Inhibition

Functional cellular assays are crucial for determining whether a ligand acts as an agonist or an antagonist at a specific receptor. taylorfrancis.com For lergotrile, studies have demonstrated its functional activity as a dopamine agonist. In GH4ZR7 cells, which are stably transfected with a rat D2 dopamine receptor, lergotrile was effective in inhibiting vasoactive intestinal peptide (VIP)-stimulated cyclic AMP production. nih.gov This inhibitory effect was blocked by the dopamine receptor antagonist, (-)-sulpiride, confirming that the action of lergotrile is mediated through D2 dopamine receptors. nih.gov The potency of lergotrile in this assay was comparable to that of dopamine. nih.gov Such assays, which measure downstream signaling events like changes in second messenger levels (e.g., cAMP), provide a functional readout of receptor activation. nih.govyoutube.com

The table below presents the functional activity of Lergotrile in a cellular assay.

| Assay | Cell Line | Measured Effect | Potency (EC50) |

| Inhibition of VIP-stimulated cAMP production | GH4ZR7 (rat D2 receptor transfected) | Inhibition of cyclic AMP | 8 ± 2 nM nih.gov |

Elucidation of Molecular Mechanisms in Isolated Cellular Systems

Investigations in isolated cellular systems have helped to clarify the molecular mechanisms underlying lergotrile's effects. The inhibition of adenylyl cyclase activity, leading to reduced cAMP levels, is a key mechanism of action for D2 dopamine receptor agonists. nih.govwikipedia.org The ability of lergotrile to inhibit stimulated cAMP production in D2 receptor-expressing cells provides direct evidence for its engagement of this signaling pathway. nih.gov This mechanism is consistent with the classification of D2-like receptors as being coupled to inhibitory G proteins (Gi/o). youtube.com By activating these receptors, lergotrile mimics the action of dopamine in modulating intracellular signaling cascades.

In Vivo Pharmacological Studies Using Animal Models

In vivo studies using various animal models have been essential for understanding the physiological and behavioral effects of lergotrile. walshmedicalmedia.comtaconic.com These studies have largely supported the in vitro findings, demonstrating that lergotrile acts as a direct-acting dopamine agonist. nih.gov

In rats, lergotrile has been shown to induce stereotyped behaviors, which are characteristic responses to dopamine agonists. nih.gov The intensity of these behaviors was found to be about half as effective as those produced by apomorphine in naive rats. nih.gov The dopamine antagonist haloperidol (B65202) was able to block the lergotrile-induced stereotypy, further implicating dopamine receptor activation in this effect. nih.gov

Studies on the cardiovascular system in pentobarbital-anesthetized dogs revealed that intravenous administration of lergotrile led to a decrease in blood pressure, heart rate, and renal vascular resistance, along with an increase in renal blood flow. nih.gov These effects were preventable by pretreatment with sulpiride, a dopamine antagonist, suggesting they are mediated by dopamine receptors. nih.gov Lergotrile also inhibited the effects of sympathetic nerve stimulation, an action that was also blocked by sulpiride, indicating that stimulation of presynaptic dopamine receptors contributes to its cardiovascular effects by inhibiting sympathetic nerve function. nih.gov

Furthermore, in drug discrimination studies, rats trained to discriminate lergotrile from saline showed dose-related substitution with other dopamine agonists like lisuride (B125695) and apomorphine. nih.gov The dopamine antagonist haloperidol attenuated the discriminative stimulus effects of lergotrile, reinforcing the primary role of dopaminergic systems in its in vivo actions. nih.gov

| Animal Model | Observed Effect | Mediating System |

| Rats | Stereotyped behavior | Dopamine receptors nih.gov |

| Dogs | Decreased blood pressure, heart rate, and renal vascular resistance; increased renal blood flow | Presynaptic dopamine receptors, inhibition of sympathetic nerve function nih.gov |

| Rats | Discriminative stimulus effects | Dopaminergic systems nih.gov |

Selection and Validation of Specific Animal Models for Lergotril Research

The preclinical evaluation of Lergotrile's pharmacological profile has utilized a variety of specific and validated animal models, each selected to investigate distinct aspects of the compound's activity. The choice of an animal model is a critical step in preclinical research, aiming to mimic human diseases or physiological systems to assess a drug's potential therapeutic effects and mechanisms of action. abpi.org.uknih.gov

For neuroendocrine and central nervous system (CNS) research, rats are a frequently employed model. nih.govnih.gov Studies on Lergotrile's potent prolactin-inhibiting properties have used both in vivo and in vitro preparations from rats. nih.gov For instance, continuously perfused columns of isolated rat pituitary cells have been used to directly study the inhibitory effect of Lergotrile on prolactin release, validating its action at the pituitary level. nih.gov To create a sustained "hypoprolactinemic animal model," adult male rats were implanted with osmotic minipumps for continuous Lergotrile administration, allowing for the study of long-term suppression of both spontaneous and stress-induced prolactin secretion. ebm-journal.org Furthermore, rats have been trained in drug discrimination tasks to elucidate the specific neurotransmitter systems mediating Lergotrile's subjective effects. nih.gov

To investigate potential antiparkinsonian efficacy, monkeys with surgically-induced tremors served as a crucial non-rodent primate model. This model is well-validated for assessing drugs that target the dopaminergic deficits characteristic of Parkinson's disease, and Lergotrile demonstrated a dose-dependent reduction in tremor intensity in these animals. nih.gov

For cardiovascular assessments, pentobarbital-anesthetized dogs were used to investigate the hemodynamic effects of Lergotrile, such as its impact on blood pressure and heart rate. nih.gov This model allows for detailed physiological measurements and the study of interactions with the sympathetic nervous system. nih.gov The use of diverse and well-established animal models has been fundamental to constructing a comprehensive preclinical profile of Lergotrile's pharmacological actions. nih.govbiotrial.com

Assessment of Lergotril's Impact on Neuroendocrine Regulation in Preclinical Models (e.g., Prolactin Secretion Inhibition in Rats)

A primary focus of Lergotrile's preclinical investigation has been its significant impact on neuroendocrine function, specifically its potent inhibition of prolactin secretion. Research has consistently demonstrated this effect across various rat models, both in vivo and in vitro. nih.gov

Further research using isolated rat pituitary cells in a continuous perfusion system corroborated that Lergotrile, much like dopamine and bromocriptine, directly inhibits prolactin release from these cells. nih.gov

A key study developed a hypoprolactinemic rat model to examine the effects of sustained Lergotrile exposure. By using implanted osmotic minipumps in adult male rats, researchers could suppress both spontaneous and ether-stimulated prolactin secretion over a 7-day period. This method demonstrated that continuous Lergotrile administration effectively prevented the typical diurnal surge in prolactin and significantly lowered the mean 24-hour plasma prolactin concentration. ebm-journal.org

Table 1: Effect of Continuous Lergotrile Administration on Plasma Prolactin Levels in Male Rats Data derived from a study on spontaneous prolactin secretion over a 24-hour period on Day 7 post-pump implantation. ebm-journal.org

| Treatment Group | Mean 24-hr Plasma Prolactin (ng/mL) | Key Observation |

| Saline (Control) | 19.7 ± 1.7 | Displayed a normal diurnal surge from 1400 to 1600 hr. |

| Lergotrile | 13.2 ± 0.4 | The diurnal surge was prevented; overall levels were significantly lower. |

These preclinical findings solidly established Lergotrile as a direct-acting dopamine agonist with potent prolactin-lowering capabilities, a characteristic shared with other ergot alkaloids. nih.govdocumentsdelivered.com

Pharmacodynamic Endpoints and Biomarker Research in Animal Studies

In preclinical animal studies of Lergotrile, specific pharmacodynamic (PD) endpoints and biomarkers were essential for quantifying the drug's biological effects and mechanism of action. fda.gov These measurable outcomes provided direct evidence of Lergotrile's engagement with its molecular targets and its subsequent physiological impact.

The most prominent biomarker and pharmacodynamic endpoint for Lergotrile's neuroendocrine activity was the concentration of plasma prolactin . nih.gov In numerous studies involving rats, the measurement of circulating prolactin levels served as a direct indicator of Lergotrile's dopamine agonist activity at the pituitary level. nih.govebm-journal.org A reduction in plasma prolactin was the primary endpoint used to confirm the drug's potent inhibitory effect on prolactin secretion. ebm-journal.orgcapes.gov.br

In central nervous system studies, researchers utilized electrophysiological and neurochemical endpoints. A key PD endpoint was the firing rate of dopamine neurons in the substantia nigra of rats. nih.gov The dose-dependent suppression of this neuronal activity provided direct evidence of Lergotrile's agonistic effect on dopamine autoreceptors. nih.gov Complementing this, the brain content of Homovanillic acid (HVA) , a major metabolite of dopamine, was used as a neurochemical biomarker. docksci.com A decrease in cerebral HVA levels following Lergotrile administration was indicative of reduced dopamine synthesis and turnover, consistent with a direct-acting dopamine agonist. nih.govdocksci.com

For assessing behavioral effects, a drug discrimination paradigm in rats served as a specific pharmacodynamic model. The primary endpoint was the animal's selection of a drug-appropriate lever, quantifying the subjective internal state produced by Lergotrile. nih.gov

In cardiovascular models using dogs, the key pharmacodynamic endpoints included:

Blood Pressure nih.gov

Heart Rate nih.gov

Renal Vascular Resistance nih.gov

Renal Blood Flow nih.gov

In animal models of Parkinson's disease, the primary functional endpoint was the intensity of surgically-induced tremor in monkeys, which was shown to be reduced in a dose-dependent manner by Lergotrile. nih.gov The use of these varied and specific endpoints and biomarkers across different animal models was crucial for building a comprehensive understanding of Lergotrile's pharmacodynamic profile.

Exploratory Studies of Lergotril Effects in Central Nervous System Animal Models

Exploratory studies in various CNS animal models have confirmed that Lergotrile acts as a direct dopamine agonist, influencing motor control and behavior through its interaction with dopaminergic pathways. nih.gov

Investigations into Lergotrile's effects on dopamine neurons in rats revealed a rapid, dose-dependent, and haloperidol-reversible inhibition of unit activity in the substantia nigra pars compacta. nih.gov This region is critical for motor control, and its modulation is a key target for antiparkinsonian drugs. The study demonstrated that Lergotrile directly stimulates dopamine receptors, leading to a reduction in the firing rate of these neurons. nih.gov Furthermore, Lergotrile was found to reduce the apparent activation of striatal dopamine synthesis, an effect consistent with its role as a direct-acting dopamine agonist. nih.gov

Table 2: Dose-Dependent Inhibition of Dopamine Cell Firing by Lergotrile in Rats Data derived from a study on the unit activity of dopamine cells in the rat substantia nigra. nih.gov

| Cumulative Dose (µg/kg) | Effect on Dopamine Cell Firing Rate |

| 6 | Significant depression of firing rates. |

| 100 | 50% inhibition of firing rates achieved. |

| Increasing Doses | 60% of cells were completely inhibited. |

The antiparkinsonian potential of Lergotrile was explicitly tested in a monkey model featuring surgically induced tremors. nih.gov Administration of Lergotrile resulted in a dose-dependent reduction in the intensity of these tremors, providing direct preclinical evidence of its efficacy in a model of Parkinson's disease. nih.gov

Behavioral pharmacology studies using a drug discrimination paradigm in rats further clarified Lergotrile's mechanism. nih.gov Rats trained to recognize Lergotrile also recognized the classic dopamine agonist apomorphine, suggesting they share similar subjective effects. nih.gov This discriminative stimulus effect of Lergotrile was blocked by the dopamine antagonist haloperidol, but not by a serotonin (B10506) antagonist, indicating that the behavioral cue is mediated primarily through dopaminergic, rather than serotonergic, systems. nih.gov

Additionally, studies in dogs suggested that some of Lergotrile's cardiovascular effects, specifically bradycardia, may be partially mediated by dopamine receptors within the brain, further highlighting its activity within the CNS. nih.gov

Molecular Target Elucidation and Receptor Pharmacology of Lergotril

Identification and Characterization of Primary Molecular Targets for Lergotril

Research has identified dopamine (B1211576) and alpha-adrenergic receptors as the principal molecular targets for Lergotrile (B1674762). nih.gov The compound's affinity for these receptors has been characterized through competitive binding assays and functional studies, which demonstrate its role as a potent modulator of these systems. nih.govnih.gov

Lergotrile is recognized predominantly as a dopamine receptor agonist. wikipedia.org Its activity is particularly prominent at the D2 subtype of dopamine receptors, which are implicated in a wide range of neurological processes. nih.govnih.gov The dopamine D2 receptor exists in two affinity states, a high-affinity state (D2high) and a low-affinity state (D2low), with the D2high state being the functional, G-protein-coupled form of the receptor. nih.gov Agonist ligands like Lergotrile preferentially bind to this high-affinity state to exert their effects. nih.gov

| Primary Target | Receptor Subtype | Interaction Profile | Key Research Finding | Source |

|---|---|---|---|---|

| Dopamine Receptor | D2 (Presynaptic & Postsynaptic) | Mixed Agonist-Antagonist | Competes for binding with H3-dopamine, H3-apomorphine, and H3-haloperidol. Higher affinity for H3-dopamine sites than bromocriptine (B1667881). | nih.gov |

| Alpha-Adrenergic Receptor | General Alpha-Adrenoceptors | High Affinity | Competes for binding with the alpha-antagonist H3-WB-4101 in cerebral cortical membranes. | nih.gov |

Analysis of Lergotril's Modulation of Cellular Signaling Pathways

The binding of Lergotrile to its primary receptor targets initiates a cascade of intracellular events known as signal transduction. As a ligand for G-protein coupled receptors, Lergotrile modulates the activity of downstream effector enzymes and the production of second messengers, thereby altering cellular function. nih.govnih.gov

Lergotrile's interaction with D2 and alpha-adrenergic receptors triggers specific signaling cascades.

Dopamine D2 Receptors : As members of the D2-like receptor family, these are typically coupled to Gi/o proteins. nih.gov Activation of these receptors by an agonist like Lergotrile leads to the inhibition of the enzyme adenylyl cyclase. nih.gov This results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.govnih.gov

Alpha-1 Adrenergic Receptors : These receptors are coupled to Gq proteins. nih.gov Agonist binding activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). nih.gov

Alpha-2 Adrenergic Receptors : Similar to D2 receptors, alpha-2 receptors are coupled to Gi proteins. nih.gov Their activation inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. nih.gov

The signal transduction cascades initiated by Lergotril ultimately modulate the activity of key intracellular proteins that regulate cellular processes.

Adenylyl Cyclase and Protein Kinase A (PKA) : Through its agonist activity at D2 and alpha-2 receptors, Lergotrile decreases the activity of adenylyl cyclase, leading to lower cAMP levels. nih.govnih.gov Reduced cAMP results in decreased activation of Protein Kinase A (PKA), a crucial enzyme that phosphorylates numerous substrate proteins to control cell function. mdpi.com

Phospholipase C (PLC) and Protein Kinase C (PKC) : By interacting with alpha-1 adrenergic receptors, Lergotrile can modulate the PLC pathway. nih.gov This leads to the activation of Protein Kinase C (PKC) and changes in intracellular calcium concentrations, which in turn affect a wide array of cellular events. nih.gov

Ionotropic Glutamate Receptors : Dopamine receptor activation is known to modulate glutamatergic synaptic transmission. frontiersin.org Specifically, the activation of D2 receptors can lead to a decrease in AMPA receptor-dependent responses, representing another level of intracellular signaling modulation. frontiersin.org

| Receptor Target | G-Protein | Primary Effector | Second Messenger | Key Downstream Protein | Source |

|---|---|---|---|---|---|

| Dopamine D2 | Gi | Adenylyl Cyclase (Inhibition) | ↓ cAMP | Protein Kinase A (PKA) | nih.govnih.gov |

| Alpha-1 Adrenergic | Gq | Phospholipase C (Activation) | ↑ IP3, ↑ DAG, ↑ Ca2+ | Protein Kinase C (PKC) | nih.gov |

| Alpha-2 Adrenergic | Gi | Adenylyl Cyclase (Inhibition) | ↓ cAMP | Protein Kinase A (PKA) | nih.gov |

Preclinical Pharmacokinetics and Biotransformation Research of Lergotril

Absorption and Distribution Dynamics in Preclinical Systems

Following administration in preclinical models, lergotrile (B1674762) is readily absorbed. While specific quantitative data on the rate and extent of absorption in various animal species are not extensively detailed in publicly available literature, studies on analogous ergoline (B1233604) derivatives provide valuable insights. For instance, research on bromerguride (B1667873), another ergot derivative, in rats and dogs demonstrated rapid absorption following oral administration, with peak plasma levels observed within 1-2 hours. nih.gov This suggests a similar rapid absorption profile for lergotrile.

Once absorbed, lergotrile undergoes distribution throughout the body. A notable characteristic of lergotrile and similar compounds is their ability to cross the blood-brain barrier, a critical factor for its centrally-mediated dopaminergic effects. nih.gov Whole-body autoradiography studies with radiolabeled bromerguride in rats have shown that the compound is rapidly distributed into various tissues and organs, including the brain. nih.gov For many drugs, tissue distribution is influenced by their binding to tissue lipids. While direct data for lergotrile is scarce, comparative studies of lipid composition between dogs and rats show significant differences in some tissues, which can lead to variations in drug distribution. nih.gov For example, the concentration of certain lipids is lower in the brain, lung, and spleen of dogs compared to rats, which could theoretically influence the distribution of lipophilic compounds like lergotrile. nih.gov

Metabolic Pathways of Lergotrile Biotransformation in Non-Human Systems

Lergotrile undergoes extensive metabolism in the body, with a significant portion of the administered dose being converted into various metabolites. The primary metabolic pathways identified involve oxidation and demethylation. nih.gov

Identification and Characterization of Lergotril Metabolites (e.g., Nor-lergotril)

Several metabolites of lergotrile have been identified through preclinical and clinical research. Key biotransformation products include:

Nor-lergotrile: This metabolite is formed through the N-demethylation of the parent compound. The detection of ¹⁴CO₂ in expired air after administering N-¹⁴C-methyl-lergotrile is a clear indicator of this metabolic pathway. nih.gov

13-OH-lergotrile: Hydroxylation is another major metabolic route. A significant metabolite found in feces has been identified as 13-OH-lergotrile. nih.gov

Carboxylated Metabolite: A metabolite formed by the conversion of the C8-acetonitrile group of lergotrile to a carboxyl group has been identified in urine. nih.gov

Comparative metabolic studies of other ergot alkaloids, such as ergocristine, ergocryptine, and ergotamine, in equine and human liver S9 fractions have revealed both overlapping and species-specific metabolic pathways, including the formation of nor-, N-oxide, hydroxy, and dihydro-diol metabolites. nih.gov This suggests that while the core metabolic pathways of lergotrile are likely conserved across species, the specific metabolite profiles may vary.

| Metabolite | Metabolic Pathway | Reference |

|---|---|---|

| Nor-lergotrile | N-demethylation | nih.gov |

| 13-OH-lergotrile | Hydroxylation | nih.gov |

| Carboxylated Metabolite | Conversion of the C8-acetonitrile group | nih.gov |

Enzymatic Systems Responsible for Lergotril Metabolism

The biotransformation of lergotrile is primarily mediated by enzymatic systems in the liver. The observed metabolic reactions, such as N-demethylation and hydroxylation, are characteristic of metabolism by the Cytochrome P450 (CYP450) superfamily of enzymes. nih.govproteopedia.orgnih.govnih.govmdpi.comresearchgate.net Although specific CYP450 isoforms responsible for lergotrile metabolism have not been definitively identified in the available literature, it is highly probable that enzymes from the CYP1, CYP2, and CYP3 families are involved, as they are responsible for the metabolism of a vast majority of drugs. nih.govnih.govmdpi.com

Studies on other ergot alkaloids have shown that CYP450 enzymes are central to their metabolism. nih.gov The specific isoforms involved can vary between species, leading to different metabolic rates and profiles. nih.gov For example, the metabolism of some drugs is known to differ significantly between rats, dogs, and humans due to variations in the expression and activity of CYP enzymes.

Excretion Routes and Clearance Mechanisms in Preclinical Studies

Following metabolism, the metabolites of lergotrile and any remaining parent compound are eliminated from the body through various routes. Based on studies with radiolabeled lergotrile, the primary routes of excretion are through feces and urine. nih.gov

In human studies, which provide a strong indication for preclinical expectations, approximately 60% of the administered radioactivity was eliminated in the feces, while about 20% was excreted in the urine. nih.gov A smaller fraction, around 7%, was detected in expired air as ¹⁴CO₂, resulting from N-demethylation. nih.gov This suggests that biliary excretion is a major clearance mechanism for lergotrile and its metabolites.

Preclinical studies with other ergoline derivatives, such as bromerguride, in rats and dogs have also demonstrated that biliary excretion is the main route of elimination. nih.gov In these studies, most of the radiolabeled compound was recovered in the excreta within 24 hours post-administration, with less than 10% being excreted unchanged in the urine. nih.gov This aligns with the findings for lergotrile, indicating a common excretion pattern for this class of compounds in non-human systems.

| Excretion Route | Percentage of Administered Radioactivity | Reference |

|---|---|---|

| Feces | ~60% | nih.gov |

| Urine | ~20% | nih.gov |

| Breath (as ¹⁴CO₂) | ~7% | nih.gov |

Advanced Research Methodologies in Lergotril Investigation

High-Throughput Screening (HTS) Approaches for Lergotril Derivative Discovery

High-Throughput Screening (HTS) has become an essential tool in modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds for their ability to interact with a specific biological target. In the context of Lergotril, a dopamine (B1211576) agonist of the ergoline (B1233604) class, HTS has been instrumental in the search for new derivatives with improved properties. nih.gov The primary goal of such screening campaigns is often to identify compounds with high affinity and selectivity for dopamine receptors, particularly the D2 subtype, which is a key target for the treatment of Parkinson's disease and other neurological disorders.

The process typically involves the use of automated systems to test thousands of compounds in parallel. These assays are designed to detect the binding of a compound to the target receptor or to measure the functional response of cells expressing the receptor. For instance, a common HTS assay for dopamine receptor agonists involves measuring changes in intracellular signaling molecules, such as cyclic AMP (cAMP), in response to compound treatment.

While specific HTS campaigns focused solely on Lergotril derivatives are not extensively detailed in publicly available literature, the general principles of HTS for dopamine agonists are well-established. researchgate.net These campaigns often utilize libraries of compounds that are structurally related to known dopamine agonists, including other ergoline derivatives. The aim is to explore the chemical space around the core ergoline scaffold to identify novel structures with potentially enhanced efficacy or reduced side effects. nih.gov The evolution of HTS technologies, including the use of more physiologically relevant cell models and complex imaging assays, continues to enhance the discovery of novel pharmacological agents.

Computational and Theoretical Pharmacology for Lergotril Research

Computational and theoretical pharmacology have emerged as indispensable tools in the investigation of Lergotril and its analogues. These in silico methods provide valuable insights into the molecular interactions between the drug and its targets, guide the design of new compounds, and help to predict their biological activities.

Molecular Docking and Dynamics Simulations of Lergotril-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. plos.org In the case of Lergotril, docking studies are employed to understand how it interacts with the binding site of dopamine receptors, primarily the D2 receptor. These studies can reveal key amino acid residues involved in the binding and help to explain the compound's agonist activity. For example, the interaction of the ergoline scaffold with specific residues in the transmembrane helices of the D2 receptor is crucial for its pharmacological effect. researchgate.netresearchgate.net

Molecular dynamics (MD) simulations are then used to refine the docked poses and to study the dynamic behavior of the Lergotril-receptor complex over time. mdpi.com MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the receptor. These simulations can reveal conformational changes in the receptor upon Lergotril binding, which are essential for receptor activation. By analyzing the trajectory of the simulation, researchers can identify stable interactions and calculate the binding free energy, providing a more accurate estimation of the compound's affinity for the receptor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Lergotril Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For Lergotril analogues, QSAR models can be developed to predict their affinity for dopamine receptors or their agonist potency based on their structural features. nih.gov

The process of building a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode various properties, such as steric, electronic, and hydrophobic characteristics. Finally, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the biological activity. drughunter.com

A well-validated QSAR model can be a powerful tool for the virtual screening of large compound libraries to identify potential new Lergotril analogues with desired activities. It can also provide insights into the structural requirements for high-affinity binding to the dopamine receptor, guiding the design of more potent and selective compounds. nih.gov

In Silico Prediction of Molecular Targets

In silico target prediction, also known as target fishing, is a computational approach used to identify the potential biological targets of a small molecule. nih.gov This is particularly useful for understanding the polypharmacology of a drug, where a single compound may interact with multiple targets, leading to both therapeutic effects and potential side effects. For Lergotril, in silico target prediction can help to identify not only its primary targets, the dopamine receptors, but also potential off-targets that may be responsible for its adverse effects, such as liver toxicity. nih.gov

Various computational methods are used for target prediction, including those based on ligand similarity, pharmacophore mapping, and machine learning. nih.gov Ligand-based methods work on the principle that structurally similar molecules are likely to have similar biological targets. Pharmacophore-based approaches identify the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific target. researchgate.netnih.gov Machine learning models can be trained on large datasets of known drug-target interactions to predict new interactions for a query compound. nih.gov The results of these in silico predictions can then be used to prioritize targets for experimental validation.

Advanced Analytical Techniques for Lergotril Quantification in Research Samples

Accurate and sensitive quantification of Lergotril in biological matrices is crucial for pharmacokinetic and metabolic studies. Advanced analytical techniques, particularly those based on chromatography coupled with mass spectrometry, have been instrumental in achieving the required levels of sensitivity and selectivity.

Chromatographic Separation Methods (e.g., LC-MS, GC-MS)

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the cornerstone techniques for the analysis of Lergotril and its metabolites in research samples. researchgate.net

LC-MS/MS has become the method of choice for the quantification of ergot alkaloids, including Lergotril, in various matrices due to its high sensitivity, selectivity, and versatility. researchgate.netmdpi.com The method involves separating the analyte from other components in the sample using liquid chromatography, followed by detection and quantification using tandem mass spectrometry (MS/MS). The use of MS/MS allows for highly specific detection by monitoring a specific precursor-to-product ion transition for the analyte of interest. nih.govresearchgate.net For instance, a sensitive LC-MS/MS method for the quantification of the related ergot alkaloid methylergonovine (B92282) in human plasma has been developed with a lower limit of quantification of 0.025 ng/mL. mdpi.com Similar methods can be adapted for Lergotril. The chromatographic separation is typically achieved using a reversed-phase column, and the mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, with a gradient elution program. nih.gov

GC-MS can also be used for the analysis of ergot alkaloids, although it often requires derivatization to increase the volatility and thermal stability of the analytes. Derivatization can, however, introduce additional steps and potential sources of variability in the analysis.

The following table provides a general overview of the parameters that might be employed in an LC-MS/MS method for the analysis of ergoline compounds like Lergotril.

| Parameter | Typical Value/Condition |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.2 - 0.5 mL/min |

| Gradient | Gradient elution from low to high organic phase |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ of Lergotril |

| Product Ion (Q3) | Specific fragment ion of Lergotril |

This table presents typical parameters and may need to be optimized for the specific analysis of Lergotril.

Future Directions and Emerging Avenues in Lergotril Academic Research

Exploration of Novel Preclinical Applications Based on Mechanistic Insights

Lergotrile's primary mechanism of action involves the direct stimulation of dopamine (B1211576) receptors, particularly D2-like receptors. wikipedia.org This activity underpins its effects on various physiological processes. nih.gov Future preclinical research can leverage this well-established mechanism to explore novel therapeutic applications beyond its initial focus.

Neuroprotection and Disease-Modifying Strategies: The dopaminergic system is critically implicated in neurodegenerative disorders like Parkinson's disease. frontiersin.org While Lergotrile (B1674762) was investigated for symptomatic treatment, its potential as a neuroprotective agent remains an underexplored area. nih.gov Future studies could investigate whether long-term, low-dose administration of Lergotrile or its derivatives can mitigate the progressive loss of dopaminergic neurons. In vitro models using human-derived dopaminergic neurons could provide a platform to study the potential neuroprotective effects of Lergotrile against toxins that mimic aspects of Parkinson's disease pathology. nih.govflinders.edu.au

Cardiovascular and Renal Function: Studies have shown that Lergotrile can induce hypotensive and bradycardiac effects through the stimulation of presynaptic dopamine receptors, leading to a reduction in sympathetic nerve function. nih.gov This suggests a potential for developing Lergotrile-based compounds for research into cardiovascular and renal disorders where sympathetic overactivity is a contributing factor.

Development of Advanced Lergotril-Based Research Tools and Probes

The development of specialized research tools derived from the Lergotrile scaffold can significantly advance our understanding of dopaminergic and other neurotransmitter systems.

Radiolabeled Lergotrile Analogues: The synthesis of radiolabeled compounds is a powerful technique for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs, as well as for receptor binding assays. moravek.comwuxiapptec.comresearchgate.net The development of a radiolabeled version of Lergotrile, for instance with Carbon-14 or Tritium, would be invaluable for in vitro and in vivo studies. wuxiapptec.comresearchgate.net Such a tool would allow for precise quantification of Lergotrile binding to different receptor subtypes and its distribution within the brain and peripheral tissues. The synthesis would involve replacing a specific atom in the Lergotrile molecule with its radioactive isotope. moravek.com

Fluorescent Probes and Chemical Derivatives: Synthesizing fluorescently tagged Lergotrile derivatives could enable real-time visualization of its interaction with dopamine receptors in living cells. Furthermore, the development of a library of Lergotrile derivatives with systematic modifications to its chemical structure could help to elucidate the structure-activity relationship for dopamine receptor binding and activation. nih.govmdpi.com This could lead to the identification of novel compounds with enhanced selectivity for specific dopamine receptor subtypes.

Integration of Lergotril Research with Systems Biology and Network Pharmacology

Systems biology and network pharmacology offer a holistic approach to understanding drug action by considering the complex interplay of molecular networks. nsj.org.sadavidmoore.org.ukresearchgate.net Integrating Lergotrile research into these frameworks could provide novel insights into its broader biological effects.

Network Pharmacology Analysis: A network pharmacology approach could be used to predict the potential targets and pathways affected by Lergotrile beyond its known interactions with dopamine and serotonin (B10506) receptors. fip.orgmdpi.com By constructing a drug-target-disease network, researchers could identify novel therapeutic indications for Lergotrile or its derivatives. This involves identifying the known targets of the drug and then mapping these targets onto protein-protein interaction networks to uncover broader biological pathways that are modulated. mdpi.com

Systems Biology Modeling: Systems biology models can be used to simulate the dynamic effects of Lergotrile on intracellular signaling cascades and neuronal circuits. nih.gov This could help to predict the systems-level consequences of dopamine receptor activation by Lergotrile and provide a deeper understanding of its therapeutic and off-target effects. Such an approach moves beyond the traditional "one drug, one target" paradigm to embrace the complexity of biological systems. nsj.org.sa The application of synthetic biology could also be used to produce novel ergot alkaloids through heterologous expression of gene clusters, potentially leading to new research compounds. rsc.org

Comparative Academic Studies with Related Ergot Alkaloids and Dopamine Agonists

To better understand the unique pharmacological profile of Lergotrile, comparative studies with other ergot alkaloids and both ergot- and non-ergot-derived dopamine agonists are crucial. nsj.org.sascilit.comelsevierpure.comfrontiersin.org

Head-to-Head Preclinical Comparisons: Direct comparative studies in preclinical models can help to differentiate the efficacy and mechanistic nuances of Lergotrile from other dopamine agonists like bromocriptine (B1667881) and pergolide. nih.gov Such studies have indicated that while these compounds have similar therapeutic properties, there are differences in their side effect profiles. nih.gov For instance, cross-tolerance has been observed between lergotrile and bromocriptine. nih.gov

Receptor Binding and Functional Assays: A comprehensive comparison of the binding affinities and functional activities of Lergotrile and other dopamine agonists at a wide range of G protein-coupled receptors would provide a more complete picture of their selectivity and potential for off-target effects. This could explain some of the observed differences in their pharmacological profiles.

Table of Investigated Dopamine Agonists and their Characteristics:

| Dopamine Agonist | Class | Primary Receptor Targets | Key Research Findings from Comparative Studies |

| Lergotrile | Ergot Derivative | Dopamine D2-like receptor agonist, some serotonin activity nih.govnih.gov | Similar therapeutic profile to bromocriptine, but with different side effect patterns. nih.gov Cross-tolerance with bromocriptine has been noted. nih.gov |

| Bromocriptine | Ergot Derivative | Dopamine D2 receptor agonist drugbank.com | Less effective than cabergoline (B1668192) for hyperprolactinemia and associated with more adverse effects. nih.govnih.gov |

| Pergolide | Ergot Derivative | Dopamine D1 and D2 receptor agonist drugbank.com | Considered to have similar or superior efficacy to other ergot-derived agonists in some studies. rsc.org |

| Cabergoline | Ergot Derivative | Long-acting dopamine D2 receptor agonist drugbank.com | More effective and better tolerated than bromocriptine for treating prolactinomas. nih.govnih.gov |

| Apomorphine (B128758) | Non-ergot Derivative | Broad-spectrum dopamine agonist | A potent emetic, often used as a rescue therapy in Parkinson's disease. nsj.org.sa |

| Pramipexole | Non-ergot Derivative | Preferential affinity for D3 receptors wikipedia.org | Effective as monotherapy or adjunct therapy in Parkinson's disease. nih.gov |

| Ropinirole | Non-ergot Derivative | D2 and D3 receptor agonist | Used in the treatment of Parkinson's disease and restless legs syndrome. nih.gov |

Q & A

Q. Methodological Answer :

- Keyword Optimization : Use precise terms (e.g., "Lergo pharmacokinetics," "Lergotril receptor binding") with Boolean operators (AND/OR) to refine searches in Google Scholar and PubMed .

- Inclusion/Exclusion Criteria : Define parameters (e.g., publication years 2000–2025, peer-reviewed journals, in vivo studies) to filter irrelevant sources .

- Data Synthesis : Organize findings into tables comparing study designs, sample sizes, and outcomes (e.g., Table 1: Dose-response relationships across species). Validate contradictions using systematic review tools like PRISMA .

Advanced: How to resolve contradictions in reported efficacy data for Lergotril across preclinical studies?

Q. Methodological Answer :

- Source Analysis : Categorize discrepancies by experimental variables (e.g., dosage regimens, animal models, assay sensitivity). For example, studies using murine models may show higher bioavailability than primate studies due to metabolic differences .

- Statistical Reassessment : Apply meta-analysis to pooled data, adjusting for heterogeneity (e.g., random-effects models). Highlight outliers and conduct sensitivity analyses .

- Mechanistic Validation : Replicate conflicting experiments under standardized conditions (e.g., ISO-accredited labs, controlled pharmacokinetic parameters) to isolate confounding factors .

Basic: What frameworks are suitable for formulating hypothesis-driven research questions on Lergo’s mechanism of action?

Q. Methodological Answer :

- PICO Framework : Define Population (e.g., in vitro neuronal cells), Intervention (Lergo dosage), Comparison (placebo/alternative agonists), and Outcomes (e.g., cAMP modulation) .

- FINER Criteria : Ensure questions are Feasible (lab resources), Novel (unexplored pathways like G-protein coupling), Ethical (cell-line compliance), and Relevant (therapeutic potential for neurological disorders) .

- Hypothesis Testing : Use null/alternative hypotheses (e.g., Lergo does not alter dopamine receptor affinity) with two-tailed statistical thresholds (p < 0.05) .

Advanced: How to integrate multi-omics data to elucidate Lergotril’s off-target effects?

Q. Methodological Answer :

- Data Triangulation : Combine transcriptomic (RNA-seq), proteomic (mass spectrometry), and metabolomic (LC-MS) datasets to identify pathways (e.g., unintended kinase inhibition) .

- Network Pharmacology : Use tools like STRING or KEGG to map protein-protein interactions and off-target hubs (e.g., Table 2: Top 5 off-target proteins linked to adverse events) .

- In Silico Validation**: Perform molecular docking simulations (AutoDock Vina) to assess binding affinities for predicted off-targets .

Basic: What are best practices for ensuring reproducibility in Lergo toxicity assays?

Q. Methodological Answer :

- Protocol Standardization : Document SOPs for cell culture (e.g., passage number, media composition) and assay conditions (e.g., incubation time, temperature) .

- Positive/Negative Controls : Include reference compounds (e.g., known hepatotoxins) and vehicle controls in each experiment .

- Data Transparency : Share raw datasets (e.g., absorbance values, mortality rates) in public repositories like Zenodo with FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Advanced: How to optimize translational models for evaluating Lergotril’s therapeutic efficacy in neurodegenerative diseases?

Q. Methodological Answer :

- Model Selection : Compare transgenic (e.g., APP/PS1 mice for Alzheimer’s) vs. toxin-induced (MPTP for Parkinson’s) models, noting species-specific metabolic limitations .

- Biomarker Integration : Quantify CSF levels of tau/Aβ42 (Alzheimer’s) or α-synuclein (Parkinson’s) alongside behavioral outcomes (e.g., Morris water maze) .

- Dose Escalation Studies : Use adaptive trial designs (e.g., Bayesian methods) to adjust dosing based on interim biomarker data .

Basic: How to address ethical considerations in human trials involving Lergo?

Q. Methodological Answer :

- Informed Consent : Develop lay summaries explaining risks/benefits using non-technical language (e.g., "This study tests how Lergo affects memory") .

- Data Anonymization : Implement GDPR/IRB-compliant protocols for participant data storage and sharing .

- Adverse Event Reporting : Predefine thresholds for trial suspension (e.g., ≥Grade 3 toxicity per CTCAE criteria) .

Advanced: What computational strategies predict Lergotril’s drug-drug interaction (DDI) potential?

Q. Methodological Answer :

- Cytochrome Screening : Use in vitro CYP450 inhibition assays (e.g., human liver microsomes) paired with physiologically based pharmacokinetic (PBPK) modeling .

- Machine Learning : Train models on PubChem DDI datasets to predict interactions (e.g., random forests for CYP3A4 inhibition risk) .

- Clinical Correlation : Validate predictions with EHR data (e.g., increased INR in warfarin co-administration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.